

Dehydroacetic Acid: A Technical Guide for Researchers

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An In-depth Technical Guide on **Dehydroacetic Acid** (DHA)

Audience: Researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

Dehydroacetic acid (DHA) is a pyrone derivative with the chemical formula C₈H₈O₄. It is a versatile organic compound used across several industries, notably as a preservative in cosmetics and personal care products due to its broad-spectrum antimicrobial properties.[1][2] [3]

• CAS Number: 520-45-6

• IUPAC Name: 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

Molecular Formula: C₈H₈O₄

Molecular Weight: 168.15 g/mol

SMILES:CC(=0)C1=C(0)OC(C)=CC1=0

InChi Key:PGRHXDWITVMQBC-UHFFFAOYSA-N

Dehydroacetic acid exists in tautomeric forms, primarily the enol form (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) and the keto form. Its structure contains both nucleophilic and



electrophilic centers, contributing to its reactivity and utility as a precursor in the synthesis of other heterocyclic compounds.

Quantitative Data

A summary of the key physicochemical and toxicological properties of **dehydroacetic acid** is presented below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Source |
|------------------------------|---------------------------------------|--------|
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 109-111 °C | |
| Boiling Point | 269.9 °C | _ |
| рКа | 4 | _ |
| Solubility (g/100g at 25°C) | | _ |
| Water | <0.1 | |
| Ethanol | 3 | _ |
| Propylene Glycol | 1.7 | _ |
| Glycerin | <0.1 | _ |
| Olive Oil | <1.6 | _ |

Toxicological Data

| Test | Species | Route | Value | Source |
|------------------|---------|-------|------------|--------|
| LD ₅₀ | Rat | Oral | 1000 mg/kg | |
| LD ₅₀ | Mouse | Oral | 1330 mg/kg | |

Spectroscopic Data



| Spectrum Type | Peak Position(s) | Assignment |
|---|--|-------------------------------------|
| ¹H-NMR (in CDCl₃) | δ ~2.2 ppm (s, 3H) | -CH₃ (on pyran ring) |
| δ ~2.6 ppm (s, 3H) | -C(O)CH₃ (acetyl group) | |
| δ ~5.9 ppm (s, 1H) | Vinylic proton on pyran ring | _ |
| δ ~17.0 ppm (s, 1H) | Enolic -OH | _ |
| ¹³ C-NMR (in CDCl ₃) | δ ~20 ppm | - -CH₃ (on pyran ring) |
| δ ~30 ppm | -C(O)CH₃ (acetyl group) | |
| δ ~98 ppm | Vinylic CH on pyran ring | _ |
| δ ~105 ppm | Quaternary carbon (acetyl- substituted) | _ |
| δ ~162 ppm | Quaternary carbon (methyl- substituted) | _ |
| δ ~168 ppm | C=O (lactone) | _ |
| δ ~180 ppm | C-OH (enol) | _ |
| δ ~201 ppm | C=O (acetyl) | _ |
| FT-IR (KBr) | ~3000 cm ⁻¹ (broad) | O-H stretch (intramolecular H-bond) |
| ~1720 cm ⁻¹ (strong) | C=O stretch (lactone) | |
| ~1640 cm ⁻¹ (strong) | C=O stretch (acetyl ketone, H-bonded) | _ |
| ~1560 cm ⁻¹ (strong) | C=C stretch (pyran ring) | _ |

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and antimicrobial efficacy testing of **dehydroacetic acid** are provided below.

Synthesis of Dehydroacetic Acid



This protocol is adapted from a standard organic synthesis procedure involving the selfcondensation of ethyl acetoacetate.

Materials:

- Ethyl acetoacetate (freshly distilled)
- Sodium bicarbonate (NaHCO₃)
- Toluene
- Ethanol (for recrystallization)

Procedure:

- Place 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate into a 250-mL flask equipped with a reflux condenser.
- Heat the mixture in a suitable heating mantle. The reaction progress can be monitored by the distillation of ethanol.
- Continue heating for 7-8 hours, or until the temperature of the liquid in the flask reaches 200–210 °C. During this time, approximately 27 g of distillate (mostly ethanol) will be collected. The reaction mixture will turn dark brown.
- While the residue is still hot, transfer it to a distillation flask and perform a vacuum distillation.
- Collect the fraction boiling up to 140 °C at a pressure of 12 mm Hg. This fraction is the crude dehydroacetic acid. The yield of crude product is approximately 34 g (53%).
- For purification, recrystallize the crude product from ethanol (using approximately 2 mL of ethanol per gram of crude product) to obtain a purer product with a melting point of 108 °C.

HPLC Analysis of Dehydroacetic Acid in a Cosmetic Product

This protocol outlines a method for the quantitative determination of **dehydroacetic acid** in a cosmetic formulation using reversed-phase high-performance liquid chromatography (HPLC).



Materials and Equipment:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., TSK gel ODS-80TM, 5 μm, 150 x 4.6 mm)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Tetra-n-butylammonium (TBA) hydroxide
- Phosphoric acid
- Solid-Phase Extraction (SPE) cartridges (e.g., Bond-Elut SI)
- · Dehydroacetic acid analytical standard

Procedure:

- Standard Preparation: Prepare a stock solution of dehydroacetic acid in methanol. From this stock, create a series of calibration standards at different concentrations.
- Sample Preparation (Solid-Phase Extraction): a. Accurately weigh a portion of the cosmetic sample and dissolve or suspend it in a suitable solvent. b. Pass the sample solution through a Bond-Elut SI SPE cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the dehydroacetic acid from the cartridge with methanol. e. Dilute the eluate to a known volume with the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of water and methanol (65:35, v/v) containing 2.5 mM TBA hydroxide, with the pH adjusted to 7.0 using phosphoric acid.
 - Flow Rate: 1.0 mL/min (typical, may require optimization).
 - Column Temperature: Ambient or controlled (e.g., 25 °C).



Detection: UV at 235 nm.

Injection Volume: 20 μL (typical).

Analysis: a. Inject the calibration standards to generate a standard curve. b. Inject the
prepared sample solution. c. Quantify the amount of dehydroacetic acid in the sample by
comparing its peak area to the standard curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a generalized broth microdilution method to determine the minimum concentration of **dehydroacetic acid** required to inhibit the growth of specific microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger).

Materials and Equipment:

- Sterile 96-well microtiter plates
- Dehydroacetic acid stock solution (sterilized)
- Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- Microbial cultures (standardized to 0.5 McFarland turbidity)
- Microplate reader or visual inspection

Procedure:

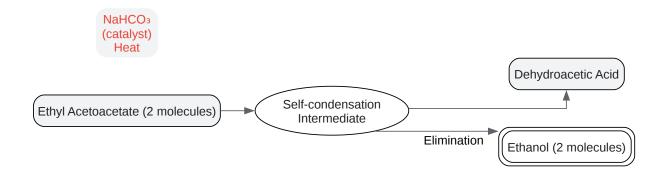
- Plate Preparation: a. Add 100 μL of sterile broth to all wells of a 96-well plate. b. Add 100 μL of the dehydroacetic acid stock solution to the first column of wells, creating a 1:2 dilution.
 c. Perform serial two-fold dilutions by transferring 100 μL from the first column to the second, and so on, across the plate. Discard the final 100 μL from the last column. This creates a gradient of dehydroacetic acid concentrations.
- Inoculation: a. Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5



x 10⁵ CFU/mL in the wells). b. Inoculate each well (except for a sterility control well) with the microbial suspension. c. Include a positive growth control well (broth and inoculum, no **dehydroacetic acid**) and a sterility control well (broth only).

- Incubation: a. Cover the plate and incubate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria; 25-30 °C for 48-72 hours for fungi).
- Result Determination: a. The MIC is determined as the lowest concentration of dehydroacetic acid at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Visualizations Synthesis Pathway

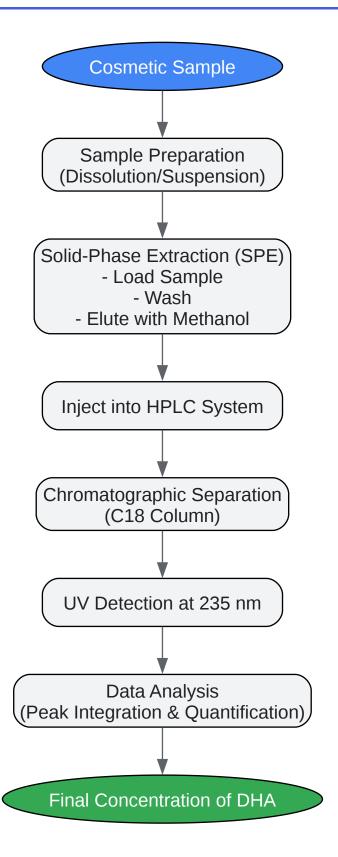


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Caption: Synthesis of **Dehydroacetic Acid** from Ethyl Acetoacetate.

Experimental Workflow: HPLC Analysis



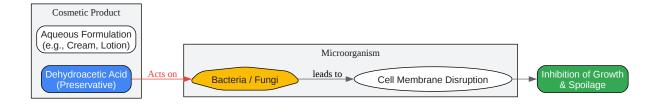


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Caption: Workflow for HPLC analysis of **Dehydroacetic Acid**.



Conceptual Mechanism of Action



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Caption: Conceptual diagram of DHA's preservative action.

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References

- 1. nourishusnaturals.com [nourishusnaturals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. specialchem.com [specialchem.com]
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